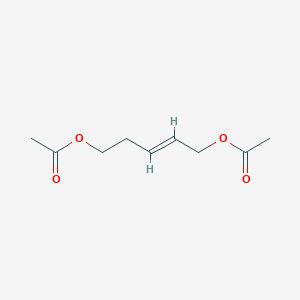
Pent-2-ene-1,5-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-2-ene-1,5-diyl diacetate, also known as (E)-Pent-2-ene-1,5-diyl diacetate, is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by its two acetate groups attached to a pentene backbone, making it a diester. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-2-ene-1,5-diyl diacetate can be synthesized through the esterification of pent-2-ene-1,5-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The raw materials, pent-2-ene-1,5-diol and acetic anhydride, are fed into the reactor, and the product is continuously collected and purified .
Analyse Des Réactions Chimiques
Types of Reactions
Pent-2-ene-1,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pent-2-ene-1,5-dicarboxylic acid.
Reduction: Pent-2-ene-1,5-diol.
Substitution: Various substituted pent-2-ene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pent-2-ene-1,5-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pent-2-ene-1,5-diyl diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and pent-2-ene-1,5-diol, which can further participate in biochemical reactions. The acetate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-ene-1,4-diyl diacetate: Similar structure but with a shorter carbon chain.
Hex-2-ene-1,6-diyl diacetate: Similar structure but with a longer carbon chain.
Pent-2-ene-1,5-diol: The diol precursor of pent-2-ene-1,5-diyl diacetate.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of two acetate groups, which provide distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
[(E)-5-acetyloxypent-3-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-4H,5-7H2,1-2H3/b4-3+ |
Clé InChI |
OLSFTXUJEVKHAU-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)OCC/C=C/COC(=O)C |
SMILES canonique |
CC(=O)OCCC=CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)
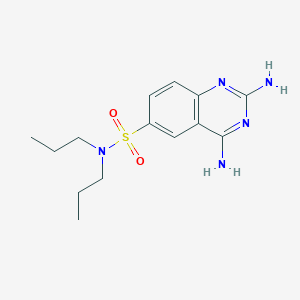
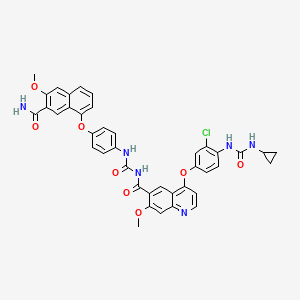
![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
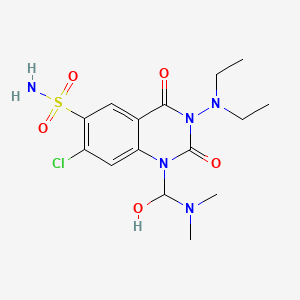
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
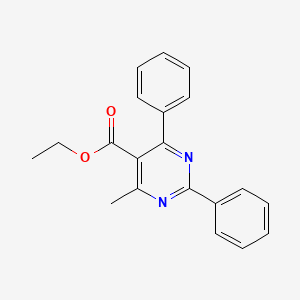
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)

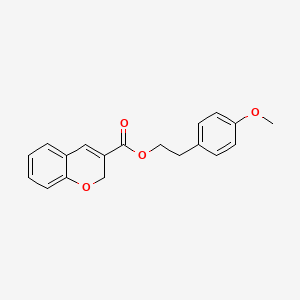
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)


